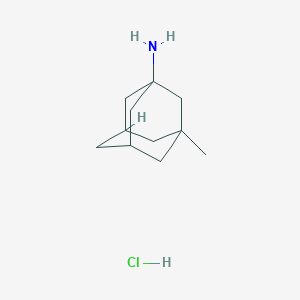

3-Methyladamantan-1-amine hydrochloride

Overview

Description

3-Methyladamantan-1-amine hydrochloride, also known as 3-MA, is a synthetic molecule that has a wide range of applications in scientific research. It is a derivative of adamantane, a highly symmetrical and stable hydrocarbon found in nature. In its hydrochloride form, 3-MA has been used in a variety of laboratory experiments, including studies of cell growth, cell death, drug metabolism, and protein folding.

Scientific Research Applications

Synthesis and Derivatives

3-Methyladamantan-1-amine hydrochloride has been the focus of research mainly in the synthesis of various derivatives. For instance, the synthesis of 3-fluoro-1-aminoadamantane and its derivatives, characterized through various methods, demonstrates the compound's versatility in chemical synthesis (Anderson, Burks, & Harruna, 1988). Additionally, the synthesis of 2-alkoxypentan-3-amine hydrochloride showcases the process of transforming ethyl lactate and halogenated hydrocarbons into medically significant intermediates (Zhang Ping-rong, 2009).

Biological and Medical Applications

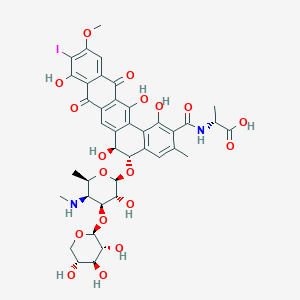

The biological applications of this compound are also notable. A study focused on a novel N-methyladamantan-1-amine derivative (Bucolo et al., 2006) highlights its potential as a neuroprotective agent in retinal degeneration, indicating its applicability in medical treatments.

Chemical and Physical Properties

In exploring the chemical and physical properties of this compound, research has delved into its role in various chemical reactions. For instance, the study of hydride transfer reactions involving substituted adamantyl cations (Cuddy et al., 1972) provides insights into its chemical behavior, which is crucial for understanding its broader applications in chemistry.

Environmental and Industrial Applications

In environmental and industrial contexts, research has explored the compound's role in processes like CO2 capture. A study comparing different amine solvents, including 1,5-diamino-2-methylpentane, for CO2 capture in a water-gas shift process plant (Nwaoha et al., 2019) demonstrates its potential in environmental applications.

Safety and Hazards

Mechanism of Action

Target of Action

It’s structurally similar to memantine, which is known to act on the n-methyl-d-aspartate (nmda) receptors .

Mode of Action

Based on its structural similarity to memantine, it may act as an nmda receptor antagonist . This means it could potentially block the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation .

Biochemical Pathways

If it acts similarly to memantine, it may influence pathways involving glutamate and nmda receptors .

Pharmacokinetics

It is suggested to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

If it acts similarly to memantine, it may help manage symptoms of neurodegenerative diseases like alzheimer’s by reducing excessive glutamate stimulation .

properties

IUPAC Name |

3-methyladamantan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N.ClH/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10;/h8-9H,2-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITBNCXKULHPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

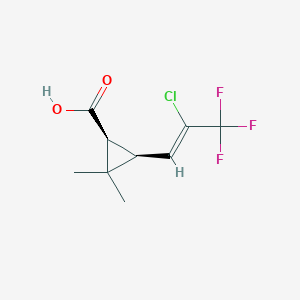

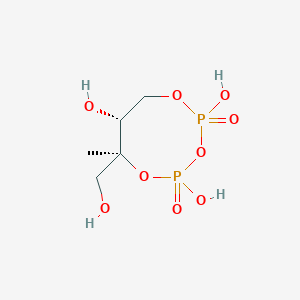

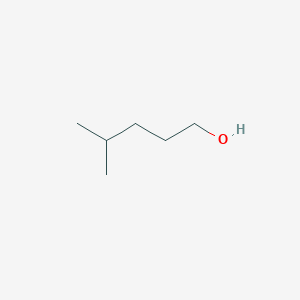

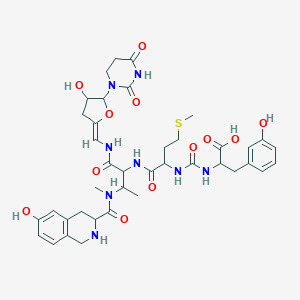

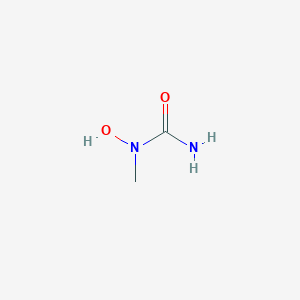

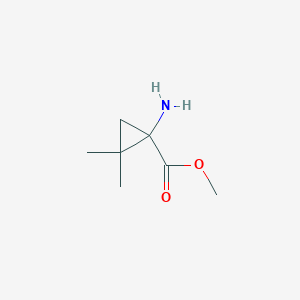

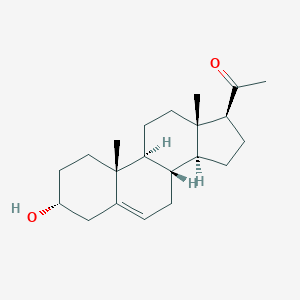

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

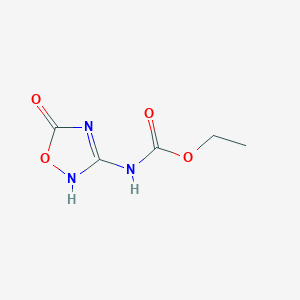

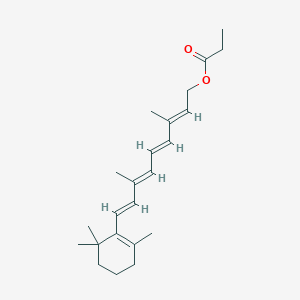

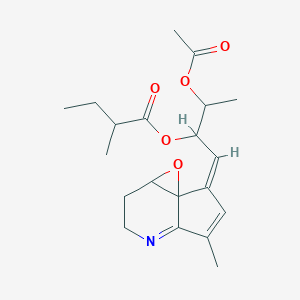

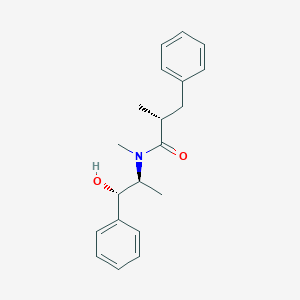

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)